molecular formula C11H12Cl2O2 B14293383 4-(Dichloromethyl)-4-phenyl-1,3-dioxane CAS No. 113714-02-6

4-(Dichloromethyl)-4-phenyl-1,3-dioxane

Cat. No.: B14293383
CAS No.: 113714-02-6
M. Wt: 247.11 g/mol
InChI Key: IGTICEQSOQXSJH-UHFFFAOYSA-N
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Description

4-(Dichloromethyl)-4-phenyl-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a dichloromethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dichloromethyl)-4-phenyl-1,3-dioxane typically involves the reaction of phenylacetaldehyde with dichloromethyl methyl ether in the presence of a catalyst such as titanium tetrachloride (TiCl4). The reaction proceeds under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions: 4-(Dichloromethyl)-4-phenyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.

    Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products:

    Oxidation: Formation of phenylacetic acid or benzaldehyde derivatives.

    Reduction: Formation of 4-methyl-4-phenyl-1,3-dioxane.

    Substitution: Formation of various substituted dioxane derivatives.

Scientific Research Applications

4-(Dichloromethyl)-4-phenyl-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Dichloromethyl)-4-phenyl-1,3-dioxane involves its interaction with specific molecular targets. The dichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways and cellular functions .

Comparison with Similar Compounds

Uniqueness: 4-(Dichloromethyl)-4-phenyl-1,3-dioxane is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its dioxane ring and phenyl group contribute to its stability and versatility in various chemical reactions.

Properties

CAS No.

113714-02-6

Molecular Formula

C11H12Cl2O2

Molecular Weight

247.11 g/mol

IUPAC Name

4-(dichloromethyl)-4-phenyl-1,3-dioxane

InChI

InChI=1S/C11H12Cl2O2/c12-10(13)11(6-7-14-8-15-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

IGTICEQSOQXSJH-UHFFFAOYSA-N

Canonical SMILES

C1COCOC1(C2=CC=CC=C2)C(Cl)Cl

Origin of Product

United States

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